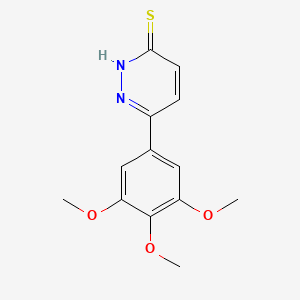

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

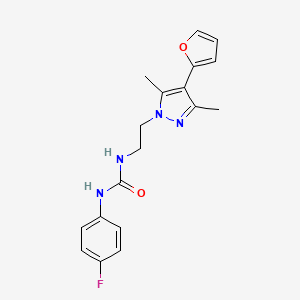

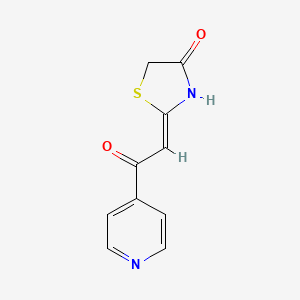

The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is a core part of many biologically active molecules found in natural products or synthetic compounds . Pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms .

Synthesis Analysis

Pyridazine derivatives can be synthesized using various strategies, with chalcones, hydrazines, diazo compounds, and hydrazones being most commonly applied under different reaction conditions .Molecular Structure Analysis

Pyridazine is a resonance hybrid in which the greater contribution is made by the structure containing =N–N= configuration .Chemical Reactions Analysis

Pyridazines are highly reactive towards displacements by nucleophilic species .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- A study synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives, noting their potent anti-inflammatory and antioxidant activities. This research indicates the utility of pyridazine derivatives in creating compounds with significant biological activities (Shehab, Abdellattif, & Mouneir, 2018).

Redox Behavior and Photophysical Properties

- Research on heteroaromatic triphenylene analogues with B2N2C2 cores, synthesized using pyridazine derivatives, highlighted their redox behavior and photophysical properties. This study contributes to understanding the electronic and structural features of such compounds (Jaska et al., 2006).

Antimicrobial Activities

- The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, involving pyridazine derivatives, was conducted to evaluate their antimicrobial activities. This research underscores the potential of pyridazine-based compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Reactivity Studies

- A study explored the reactivity of tetrahydropyridine derivatives with hydrazines, providing insights into the structural diversity and potential applications of pyridazine-based compounds (Figueroa, Caballero, Puebla, Tomé, & Medarde, 2006).

Water Oxidation Catalysts

- Research into dinuclear complexes using a bridging ligand based on pyridazine demonstrated their application in water oxidation, suggesting the potential of pyridazine derivatives in catalysis and environmental applications (Zong & Thummel, 2005).

Conductive Organic Polymers

- A study focused on creating conductive organic polymers using a nonclassical thiophene mixed with aromatic heterocycles, including pyridazine-based compounds. This indicates the role of pyridazine derivatives in developing novel materials for electronic applications (Tanaka & Yamashita, 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)13(10)18-3)9-4-5-12(19)15-14-9/h4-7H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWACYZSGMEBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)